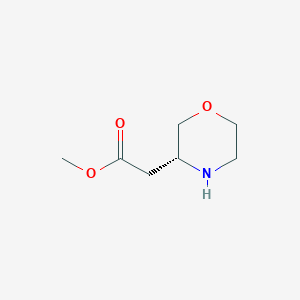

(R)-Methyl 2-(morpholin-3-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “®-Morpholin-3-yl-acetic acid” includes a morpholine ring attached to an acetic acid group . The InChI code for this compound is “InChI=1S/C6H11NO3/c8-6(9)3-5-4-10-2-1-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1” and the InChIKey is "FOXWWHUTFBNJFX-RXMQYKEDSA-N" .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-Morpholin-3-yl-acetic acid” include a molecular weight of 145.16 g/mol, a topological polar surface area of 58.6 Ų, and a complexity of 126 . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds .Scientific Research Applications

Synthesis and Chemical Properties

(R)-Methyl 2-(morpholin-3-yl)acetate has been a subject of interest in scientific research due to its potential applications in the synthesis of complex molecules. Kumar et al. (2007) synthesized 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, an antimicrobial compound, utilizing (R)-Methyl 2-(morpholin-3-yl)acetate as a crucial intermediate. This process involved key steps such as bromination and cyclization, emphasizing the compound's significance in synthesizing potent antimicrobial agents, including arecoline derivatives (Kumar, Sadashiva, & Rangappa, 2007).

Pandey et al. (2012) highlighted the use of a morpholine derivative, designed as a scaffold, in the synthesis of various heterocyclic building blocks. This work demonstrated the compound's versatility and potential in synthesizing valuable intermediates for various chemical syntheses, further exemplifying its importance in the field of organic chemistry (Pandey, Gaikwad, & Gadre, 2012).

Biological Activities

The morpholine moiety, closely related to (R)-Methyl 2-(morpholin-3-yl)acetate, has been extensively studied for its biological activities. Yeromina et al. (2019) explored the antimicrobial activities of morpholine-containing 2-R-phenyliminothiazole derivatives. They found that these compounds demonstrated significant antibacterial and antifungal effects, indicating the potential of morpholine derivatives in developing new antimicrobial drugs (Yeromina, Upyr, Osolodchenko, Ieromina, Demchenko, & Perekhoda, 2019).

Shi et al. (2012) synthesized and evaluated 2-(2-arylmorpholino-4-yl)ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-acetate hydrochlorides for their COX-2 inhibition properties. These compounds showed moderate to good selective COX-2 inhibition, further illustrating the therapeutic potential of morpholine derivatives in the field of medicinal chemistry (Shi, Hu, Xu, & Jiang, 2012).

properties

IUPAC Name |

methyl 2-[(3R)-morpholin-3-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-11-3-2-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCYHGXECUURID-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1COCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H]1COCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649687 |

Source

|

| Record name | Methyl [(3R)-morpholin-3-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Methyl 2-(morpholin-3-yl)acetate | |

CAS RN |

1217976-31-2 |

Source

|

| Record name | Methyl [(3R)-morpholin-3-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,4R,5S,6aR)-5-(Benzyloxy)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B172935.png)

![(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B172937.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B172942.png)